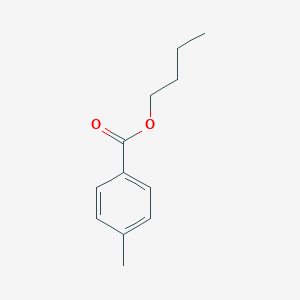
4-methylbenzoic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methylbenzoic acid butyl ester is an organic compound with the molecular formula C12H16O2. It is also known as butyl 4-methylbenzoate. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
準備方法
Synthetic Routes and Reaction Conditions
4-methylbenzoic acid butyl ester can be synthesized through the esterification of 4-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-Methylbenzoic acid+ButanolAcid catalystButyl 4-methylbenzoate+Water
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-methyl-, butyl ester involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the equilibrium towards ester formation. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
4-methylbenzoic acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and butanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and butanol.
Reduction: 4-Methylbenzyl alcohol and butanol.
Transesterification: A different ester depending on the alcohol used.
科学的研究の応用
4-methylbenzoic acid butyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of benzoic acid, 4-methyl-, butyl ester involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing 4-methylbenzoic acid and butanol. The released 4-methylbenzoic acid can then interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a butyl group.
Benzoic acid, 4-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Benzoic acid, 4-methyl-, propyl ester: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
4-methylbenzoic acid butyl ester is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and boiling point. These properties make it suitable for specific applications in fragrance and flavor industries.
特性
CAS番号 |
19277-56-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
butyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
UYGHRCCJWWYXMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
19277-56-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

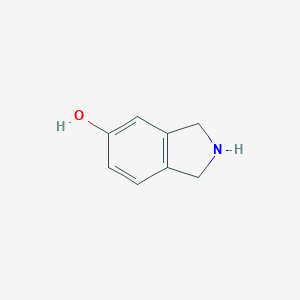



![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
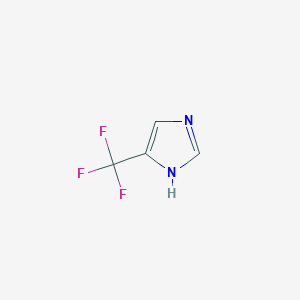
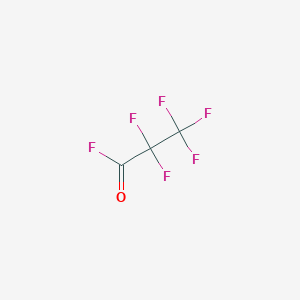
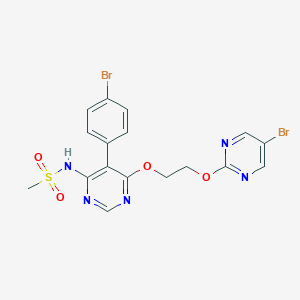

![1-[bis(aziridin-1-yl)phosphoryl]azepane](/img/structure/B105879.png)
